molecular formula C17H15F3N2O2 B5178528 2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No.: B5178528
M. Wt: 336.31 g/mol
InChI Key: GGGKYDLPBDMVTQ-UHFFFAOYSA-N
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Description

2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core with a trifluoromethyl-substituted phenyl group and an aminoethyl linkage, making it a versatile molecule for chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multi-step organic reactions

    Benzamide Core Formation: The initial step involves the acylation of 2-methylbenzoic acid with an appropriate amine under acidic conditions to form the benzamide.

    Introduction of Trifluoromethyl-Substituted Phenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the benzamide reacts with a trifluoromethyl-substituted benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Aminoethyl Linkage Formation: The final step involves the reaction of the intermediate with an aminoethylating agent, such as ethylenediamine, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Medically, this compound has potential applications in drug development. Its structural features make it a candidate for designing inhibitors or modulators of specific enzymes or receptors involved in various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The benzamide core can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2-oxo-2-{[2-(fluoromethyl)phenyl]amino}ethyl)benzamide
  • 2-methyl-N-(2-oxo-2-{[2-(chloromethyl)phenyl]amino}ethyl)benzamide
  • 2-methyl-N-(2-oxo-2-{[2-(bromomethyl)phenyl]amino}ethyl)benzamide

Uniqueness

Compared to similar compounds, 2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a more potent and versatile compound for various applications.

Properties

IUPAC Name

2-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c1-11-6-2-3-7-12(11)16(24)21-10-15(23)22-14-9-5-4-8-13(14)17(18,19)20/h2-9H,10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGKYDLPBDMVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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